molecular formula C8H5ClN2O2 B1439285 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 915140-96-4

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1439285
CAS No.: 915140-96-4
M. Wt: 196.59 g/mol
InChI Key: NPXFUIWZQKUEQK-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H5ClN2O2. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 3-position further defines its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with a suitable amine to form the pyrrolo[2,3-b]pyridine core. This reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • 1H-pyrazolo[3,4-b]pyridine derivatives
  • Indole derivatives

Uniqueness

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-2-1-4-5(8(12)13)3-10-7(4)11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXFUIWZQKUEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669119
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915140-96-4
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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